[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl](phenyl)methanol
Overview
Description
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring This compound is characterized by the presence of a phenyl group and a methanol group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol typically involves the reaction of a benzodiazole derivative with a suitable alkylating agent. One common method is the alkylation of 1H-1,3-benzodiazole-2-yl with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. Large-scale production often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of benzodiazole carboxylic acid derivatives.
Reduction: Formation of benzodiazole alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the benzodiazole compound.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. The benzodiazole core is known for its pharmacological activities, and modifications of the structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various applications, including as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The benzodiazole core is known to interact with various biological pathways, and the presence of the phenyl and methanol groups can modulate these interactions, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzodiazole-2-ylmethanol: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine: Contains an amine group instead of a phenyl group, leading to different reactivity and applications.
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl](phenyl)ethanol:
Uniqueness
The uniqueness of 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylmethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets
Properties
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-17-11-7-6-10-16(17)20-19(21)18(22)15-8-4-3-5-9-15/h3-11,14,18,22H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPISKWNISIJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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